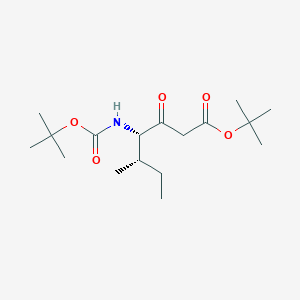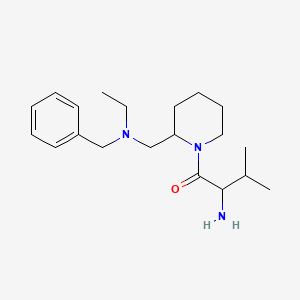
2-(3-Iodophenyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Iodophenyl)naphthalene is an organic compound with the chemical formula C16H11I It is a derivative of naphthalene, where an iodine atom is substituted at the third position of the phenyl ring attached to the second position of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Iodophenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the starting materials are 3-iodophenylboronic acid and 2-bromonaphthalene. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a solvent like toluene or ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and widely used in industrial settings for the synthesis of various biaryl compounds. The reaction conditions can be optimized for large-scale production by adjusting the concentrations of reactants, catalysts, and solvents.
化学反应分析
Types of Reactions: 2-(3-Iodophenyl)naphthalene can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction Reactions: The phenyl ring can be reduced to form dihydrophenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products:
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include naphthoquinones and other oxidized naphthalene derivatives.
Reduction Reactions: Products include dihydrophenyl and tetrahydrophenyl derivatives.
科学研究应用
2-(3-Iodophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules through cross-coupling reactions.
Biology: It can be used as a probe in biological studies to investigate the interactions of aromatic compounds with biological macromolecules.
作用机制
The mechanism of action of 2-(3-Iodophenyl)naphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like π-π stacking, hydrogen bonding, and van der Waals forces. These interactions can modulate the activity of the target molecules and influence biological pathways .
相似化合物的比较
2-Phenyl naphthalene: Lacks the iodine substituent, making it less reactive in substitution reactions.
2-(4-Iodophenyl)naphthalene: Similar structure but with the iodine atom at the fourth position of the phenyl ring, which may result in different reactivity and applications.
1-Iodonaphthalene: Iodine is directly attached to the naphthalene ring, leading to different chemical properties and reactivity.
Uniqueness: The iodine substituent at the third position of the phenyl ring provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
属性
分子式 |
C16H11I |
|---|---|
分子量 |
330.16 g/mol |
IUPAC 名称 |
2-(3-iodophenyl)naphthalene |
InChI |
InChI=1S/C16H11I/c17-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H |
InChI 键 |
GKPRDGDJRFSXLS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


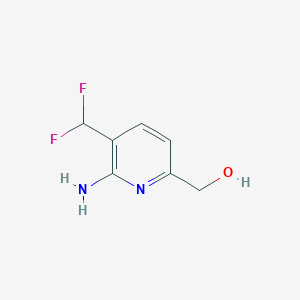
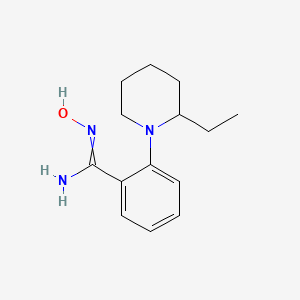
![5-(tert-butyl)-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14794414.png)
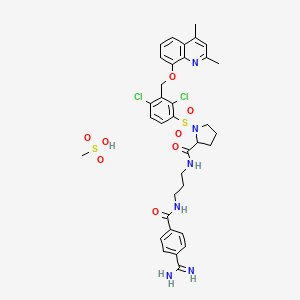
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[4-(Pyridin-3-Yl)phenyl]urea](/img/structure/B14794425.png)

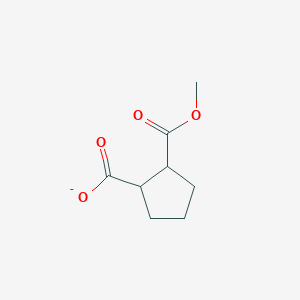
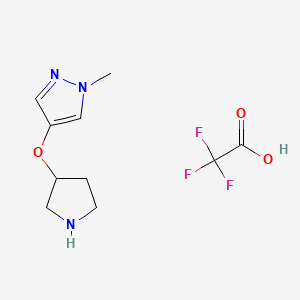
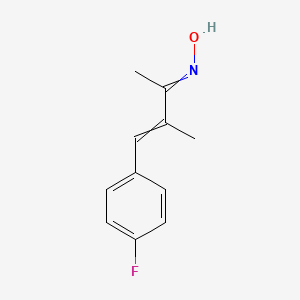
![(10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B14794452.png)
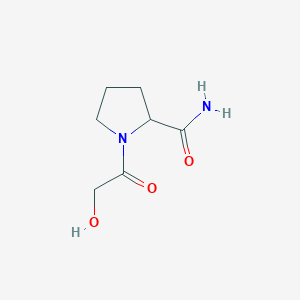
![spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one](/img/structure/B14794466.png)
